An In-depth Technical Guide to Methyl 4-chloro-2-ethynylbenzoate
An In-depth Technical Guide to Methyl 4-chloro-2-ethynylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 4-chloro-2-ethynylbenzoate. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its use in the laboratory.
Compound Profile: Structural and Physical Characteristics
Methyl 4-chloro-2-ethynylbenzoate is a halogenated aromatic compound featuring a terminal alkyne and a methyl ester functional group. These functionalities make it a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures.
Table 1: Chemical and Physical Properties of Methyl 4-chloro-2-ethynylbenzoate and Related Compounds
| Property | Methyl 4-chloro-2-ethynylbenzoate | Methyl 4-chlorobenzoate | Methyl 4-ethynylbenzoate |
| Molecular Formula | C₁₀H₇ClO₂[1] | C₈H₇ClO₂ | C₁₀H₈O₂ |
| Molecular Weight | 194.62 g/mol (Monoisotopic Mass: 194.01346 Da[1]) | 170.59 g/mol | 160.17 g/mol |
| CAS Number | 1559730-31-0 (CID 155973031[1]) | 1126-46-1[2] | 3034-86-4 |
| Appearance | Predicted: Solid[3] | Off-White Solid[4] | Solid[3] |
| Melting Point | Not available | 42-44 °C[4] | 88-95 °C[3] |
| Boiling Point | Not available | 136-137 °C at 10 mmHg[4] | Not available |
| Predicted XlogP | 2.6[1] | 2.87[2] | 2.6 |
Structure:
Caption: Chemical structure of Methyl 4-chloro-2-ethynylbenzoate.
Synthesis and Purification
The primary synthetic route to Methyl 4-chloro-2-ethynylbenzoate is anticipated to be a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[5][6][7]
Proposed Synthetic Pathway: Sonogashira Coupling
A plausible synthesis involves the coupling of a di-substituted benzene derivative, such as methyl 2-bromo-4-chlorobenzoate, with a protected alkyne like ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the silyl group.
Caption: Proposed two-step synthesis of Methyl 4-chloro-2-ethynylbenzoate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Sonogashira Coupling of Methyl 2-bromo-4-chlorobenzoate with Ethynyltrimethylsilane
-
Rationale: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst allows the reaction to proceed under relatively mild conditions.[7] An amine base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[8]
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromo-4-chlorobenzoate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).
-
Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine.
-
To this stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq.) dropwise at room temperature.
-
The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate.
-
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
-
Rationale: The TMS group is a common protecting group for terminal alkynes due to its stability under various reaction conditions and its facile removal.[9] Mild basic conditions, such as potassium carbonate in methanol, or fluoride-based reagents like tetrabutylammonium fluoride (TBAF), are effective for deprotection.[9][10][11]
-
Procedure:
-
Dissolve the crude Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate in a solvent mixture such as methanol and tetrahydrofuran (THF).
-
Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of TBAF.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the silyl-protected alkyne is fully converted to the terminal alkyne.
-
Once the reaction is complete, neutralize the mixture if necessary and remove the solvent under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude Methyl 4-chloro-2-ethynylbenzoate.
-
Purification
-
Rationale: Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a standard method for purifying organic compounds based on their polarity. Recrystallization is an effective technique for purifying solid compounds.[3][12][13][14][]
-
Protocol 1: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).[16]
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-chloro-2-ethynylbenzoate.
-
-
Protocol 2: Recrystallization
-
Dissolve the crude solid product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Absorption Bands | Rationale |
| ¹H NMR | Aromatic protons: ~7.5-8.0 ppm (multiplets)Methyl protons (-OCH₃): ~3.9 ppm (singlet)Alkynyl proton (-C≡CH): ~3.5 ppm (singlet) | The aromatic protons are expected in the typical downfield region. The methyl ester protons will appear as a singlet. The terminal alkynyl proton is typically found in the 3-4 ppm range. |
| ¹³C NMR | Carbonyl carbon (-C=O): ~165 ppmAromatic carbons: ~120-140 ppmAlkynyl carbons (-C≡C-): ~80-90 ppmMethyl carbon (-OCH₃): ~52 ppm | The carbonyl carbon of the ester is characteristic. The aromatic carbons will show multiple signals. The sp-hybridized carbons of the alkyne are found in their typical region. The methyl carbon is in the expected range for an ester. |
| IR Spectroscopy | C-H (alkyne) stretch: ~3300 cm⁻¹ (sharp)C≡C (alkyne) stretch: ~2100 cm⁻¹ (weak to medium)C=O (ester) stretch: ~1720 cm⁻¹ (strong)C-Cl stretch: ~700-800 cm⁻¹ | These are characteristic vibrational frequencies for the respective functional groups. |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 194, with an M+2 isotope peak at m/z 196 in an approximate 3:1 ratio. | The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion. |
Chemical Reactivity and Potential Applications
The reactivity of Methyl 4-chloro-2-ethynylbenzoate is primarily dictated by its terminal alkyne and the substituted aromatic ring.
Reactivity of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Sonogashira Coupling: Further coupling reactions with aryl or vinyl halides.
-
Addition Reactions: Hydration, hydrohalogenation, and other additions across the triple bond.
-
Cyclization Reactions: Intramolecular reactions to form heterocyclic compounds.
Caption: Key reactions of the terminal alkyne functionality.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in Methyl 4-chloro-2-ethynylbenzoate are of significant interest in medicinal chemistry.
-
Scaffold for Heterocyclic Synthesis: The ethynyl group can be utilized to construct various heterocyclic systems, which are prevalent in many biologically active molecules.
-
Bioorthogonal Chemistry: The terminal alkyne can serve as a chemical handle for "click" reactions, enabling the attachment of this molecule to biomolecules for applications in chemical biology.
-
Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based drug discovery programs. The chlorine atom can modulate the electronic properties and metabolic stability of potential drug candidates.
Safety and Handling
No specific safety data sheet (SDS) for Methyl 4-chloro-2-ethynylbenzoate was found in the searched literature. Therefore, it should be handled with the standard precautions for a novel research chemical. Safety information for related compounds suggests the following:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1][5][21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[21][22]
-
Storage: Store in a tightly sealed container in a cool, dry place.[22]
-
Fire Hazards: While not explicitly known for this compound, related benzoates can be combustible.[21]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[21]
Conclusion
Methyl 4-chloro-2-ethynylbenzoate is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via Sonogashira coupling is a feasible and efficient approach. The presence of the terminal alkyne and the chloro-substituted aromatic ring offers multiple avenues for further chemical modification. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, purification, and potential applications based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its chemical and biological properties.
References
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